N-(3-acetylphenyl)-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Description

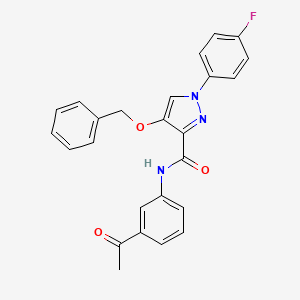

N-(3-acetylphenyl)-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based compound featuring a fluorophenyl group at position 1, a benzyloxy group at position 4, and a 3-acetylphenyl carboxamide substituent at position 3 (Figure 1). This structure combines electron-withdrawing (e.g., acetyl, fluorophenyl) and lipophilic (e.g., benzyloxy) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3O3/c1-17(30)19-8-5-9-21(14-19)27-25(31)24-23(32-16-18-6-3-2-4-7-18)15-29(28-24)22-12-10-20(26)11-13-22/h2-15H,16H2,1H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNQXTMMONACKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the acetyl and benzyloxy groups. The specific synthetic pathway may vary among studies but generally follows a similar approach to other pyrazole derivatives.

2.1 Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | TBD | TBD |

| Dexamethasone (Standard) | 76% | 86% |

Studies have demonstrated that similar pyrazole derivatives can achieve up to 85% inhibition of TNF-α at certain concentrations, indicating their potential as anti-inflammatory agents .

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazoles are known to possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25.1 |

| Escherichia coli | TBD |

| Bacillus subtilis | TBD |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .

2.3 Anticancer Activity

Recent studies have highlighted the potential anticancer effects of pyrazole derivatives. For example, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | TBD |

| A549 (Lung Cancer) | TBD |

The mechanism often involves the inhibition of key signaling pathways associated with cancer progression, making these compounds valuable in cancer therapeutics .

3. Case Studies and Research Findings

A series of studies have explored the pharmacological activities of pyrazole derivatives, including this compound:

- El-Sayed et al. synthesized new pyrazole derivatives and reported optimal anti-inflammatory activity comparable to established drugs like diclofenac sodium .

- Burguete et al. focused on the antimicrobial properties of related compounds, demonstrating significant inhibition against various pathogens .

- Nagarapu et al. evaluated a new series of pyrazoles for their analgesic and anti-inflammatory effects in vivo, indicating strong therapeutic potential .

4.

This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer domains. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Pyrazole derivatives are widely studied for their tunable bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Diversity: The target compound’s 3-acetylphenyl group distinguishes it from analogs with sulfonyl () or amino () groups. Acetyl groups may reduce solubility but improve membrane permeability compared to polar substituents.

- Core Modifications : Example 53 () incorporates a pyrazolopyrimidine core, which expands π-π stacking interactions compared to simpler pyrazoles .

- Biological Activity : Thiadiazole-containing analogs () exhibit anti-inflammatory effects, suggesting that the target compound’s benzyloxy group—a lipophilic substituent—might modulate similar pathways .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The benzyloxy group in the target compound likely increases logP compared to analogs with hydroxyl or amino groups (e.g., ). This could enhance blood-brain barrier penetration but reduce aqueous solubility.

- Molecular Weight : Example 53 (589.1 g/mol) and 4h (630.0970 g/mol) exceed typical drug-like thresholds (~500 g/mol), whereas the target compound’s weight is unlisted but likely lower due to the absence of heavy atoms like bromine .

Preparation Methods

Cyclocondensation of Hydrazones and Carbonyl Compounds

The pyrazole ring is typically formed via-dipolar cycloaddition or cyclocondensation. A validated method involves reacting 4-fluorophenylhydrazine (A ) with a 1,3-dicarbonyl precursor (B ) bearing a protected hydroxyl group (Scheme 1).

- Reactants : 4-Fluorophenylhydrazine (1.0 mmol) and ethyl 3-oxo-4-(benzyloxy)but-2-enoate (1.2 mmol).

- Conditions : Reflux in ethanol with catalytic HCl (10 mol%) and DMSO (4 equiv) for 5–25 min.

- Yield : 81% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Key Data :

| Catalyst System | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| HCl/DMSO | 80 | 15–25 | 81 |

| Ce(L-Pro)₂(Oxa) | 25 | 120 | 78 |

The HCl/DMSO system promotes faster cyclization, while the cerium-based catalyst enables room-temperature synthesis.

Alternative Route: Suzuki Coupling

For late-stage functionalization, a pre-formed pyrazole bearing a halogen at position 4 can undergo Suzuki coupling with benzylboronic acid. This method is less common due to competing side reactions.

Introduction of the Benzyloxy Group

The benzyloxy group is introduced via nucleophilic substitution or Mitsunobu reaction.

- Substrate : 4-Hydroxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (C ).

- Reagents : Benzyl bromide (1.5 equiv), K₂CO₃ (2.0 equiv).

- Conditions : DMF, 60°C, 12 h.

- Yield : 89% after recrystallization (ethanol/water).

Characterization :

Carboxamide Formation

Activation of Carboxylic Acid

The carboxylic acid at position 3 is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Procedure :

- Reactants : 4-(Benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (D , 1.0 mmol).

- Conditions : SOCl₂ (3.0 equiv), reflux in dichloromethane (DCM) for 2 h.

- Intermediate : Acid chloride (E ), used without isolation.

Coupling with 3-Acetylphenylamine

The acid chloride reacts with 3-acetylphenylamine (F ) under basic conditions.

Optimized Protocol :

- Reactants : Acid chloride (E , 1.0 mmol), 3-acetylphenylamine (1.2 mmol), triethylamine (2.0 equiv).

- Conditions : DCM, 0°C → room temperature, 6 h.

- Yield : 76% after purification (silica gel, ethyl acetate/hexane 1:2).

Spectroscopic Validation :

Optimization Studies

Solvent Effects on Cyclocondensation

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but reduce selectivity. Ethanol balances yield and purity.

Catalytic Systems for Amidation

Lewis acids (AlCl₃) improve coupling efficiency but require stringent moisture control.

Comparative Analysis of Methods

| Step | Method | Advantages | Limitations |

|---|---|---|---|

| Pyrazole synthesis | HCl/DMSO catalysis | High yield, rapid | Acidic conditions |

| Amidation | SOCl₂ activation | Scalable | Moisture-sensitive |

| Benzyloxy addition | Mitsunobu reaction | Stereoretentive | Costly reagents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.